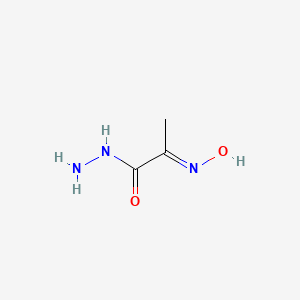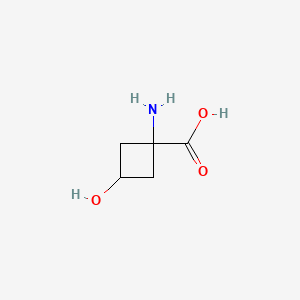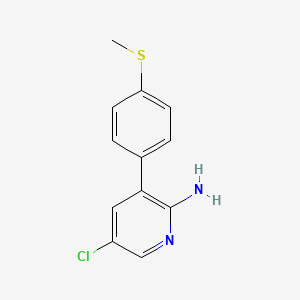
2-Hydroxy-L-tryptophan
Descripción general
Descripción
2-Hidroxi-Triptofano es un compuesto orgánico que pertenece a la clase de ácidos indol-carboxílicos y sus derivados. Es un derivado del triptófano, un aminoácido esencial, y presenta un grupo hidroxilo en la segunda posición del anillo indol. Este compuesto es de gran interés debido a su papel como precursor en la biosíntesis de varias moléculas bioactivas, incluidos neurotransmisores y hormonas .
Mecanismo De Acción
El mecanismo de acción del 2-Hidroxi-Triptofano implica su conversión a serotonina mediante la acción de la L-aminoácido descarboxilasa aromática. Esta conversión es crucial para sus efectos sobre la regulación del estado de ánimo, el sueño y otros procesos fisiológicos. Los objetivos moleculares incluyen receptores de serotonina y vías involucradas en la neurotransmisión .
Compuestos Similares:
5-Hidroxi-Triptofano: Otro derivado hidroxilado del triptófano, utilizado principalmente como suplemento dietético por su papel en la síntesis de serotonina.
Triptofano: El aminoácido parental, esencial para la síntesis de proteínas y un precursor de varios compuestos bioactivos.
Ácido Indol-3-Acético: Una hormona vegetal derivada del triptófano, involucrada en la regulación del crecimiento
Singularidad: 2-Hidroxi-Triptofano es único debido a su hidroxilación específica en la segunda posición del anillo indol, lo que le confiere propiedades químicas y actividades biológicas distintas en comparación con otros derivados del triptófano .
Análisis Bioquímico
Biochemical Properties
2-Hydroxy-L-tryptophan plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It interacts with several enzymes, including tryptophan hydroxylase, which catalyzes the hydroxylation of tryptophan to form 5-hydroxytryptophan, a precursor to serotonin . Additionally, this compound is involved in the kynurenine pathway, where it is metabolized by indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase . These interactions are crucial for maintaining tryptophan homeostasis and regulating immune responses.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of immune cells, such as T-lymphocytes and macrophages . By modulating the kynurenine pathway, this compound can impact the production of metabolites that regulate immune responses and inflammation . Furthermore, it plays a role in maintaining the integrity of the intestinal barrier and promoting epithelial cell renewal .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a substrate for tryptophan hydroxylase, leading to the production of serotonin . Additionally, it can inhibit or activate enzymes involved in the kynurenine pathway, such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase . These interactions result in changes in gene expression and the production of bioactive metabolites that influence cellular functions and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity . These effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance immune responses and promote anti-inflammatory effects . At high doses, it can exhibit toxic effects, including the inhibition of T-cell proliferation and the induction of oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways . In the kynurenine pathway, it is metabolized by indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase to produce kynurenine and other bioactive metabolites . In the serotonin pathway, it serves as a precursor to serotonin, which is synthesized by tryptophan hydroxylase . These metabolic pathways are essential for regulating immune responses, neurotransmission, and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is passively transported from the blood into hepatocytes by the aromatic amino acid transporter SLC16A10 . Within cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for maintaining the compound’s bioavailability and biological activity.
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytosol, mitochondria, and vesicles . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are important for understanding the compound’s activity and function within cells, as well as its potential therapeutic applications.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Hidroxi-Triptofano normalmente implica la hidroxilación del triptófano. Un método común es la hidroxilación enzimática utilizando triptófano hidroxilasa, que requiere oxígeno molecular y tetrahidrobiopterina como cofactores. Esta reacción es altamente regioselectiva, dirigida a la segunda posición del anillo indol .
Métodos de Producción Industrial: La producción industrial de 2-Hidroxi-Triptofano se puede lograr mediante fermentación microbiana. Se han desarrollado cepas de Escherichia coli modificadas genéticamente para producir este compuesto de manera eficiente a partir de glucosa. El proceso implica la expresión de una mutante de la triptófano hidroxilasa y la vía de síntesis y regeneración del cofactor tetrahidrobiopterina .
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-Hidroxi-Triptofano experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir grupos funcionales adicionales en el anillo indol.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno molecular.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan comúnmente reactivos electrófilos como halógenos y agentes de nitración.
Productos Principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados dihidro.
Sustitución: Derivados de indol halogenados y nitrados.
Aplicaciones Científicas De Investigación
2-Hidroxi-Triptofano tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como precursor para la síntesis de varios derivados de indol.
Biología: Está involucrado en la biosíntesis de neurotransmisores como la serotonina y la melatonina.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos relacionados con la deficiencia de serotonina, como la depresión y el insomnio.
Industria: Se utiliza en la producción de productos farmacéuticos y suplementos dietéticos .
Comparación Con Compuestos Similares
5-Hydroxy-Tryptophan: Another hydroxylated derivative of tryptophan, primarily used as a dietary supplement for its role in serotonin synthesis.
Tryptophan: The parent amino acid, essential for protein synthesis and a precursor for several bioactive compounds.
Indole-3-Acetic Acid: A plant hormone derived from tryptophan, involved in growth regulation
Uniqueness: 2-Hydroxy-Tryptophan is unique due to its specific hydroxylation at the second position on the indole ring, which imparts distinct chemical properties and biological activities compared to other tryptophan derivatives .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUYGGXCASQWHK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951604 | |
| Record name | 2-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21704-80-3, 2899-29-8 | |
| Record name | (2S)-2-Amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021704803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCB9GM9U3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Propanaminium, 3-amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl-](/img/structure/B3252371.png)



![3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3252403.png)


![2-(Benzo[d]thiazol-2-yl)-4-methylphenol](/img/structure/B3252430.png)



